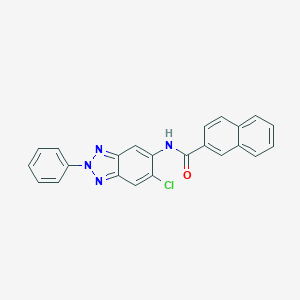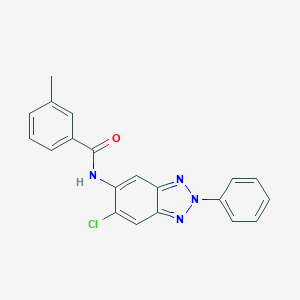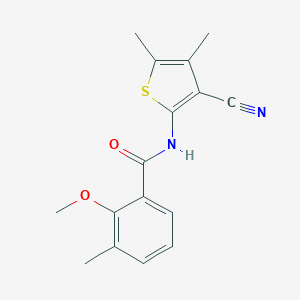![molecular formula C23H20ClN3O3 B244294 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves the inhibition of specific enzymes that are involved in various biological processes. In cancer cells, this compound inhibits the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death. In fungi, this compound inhibits the activity of succinate dehydrogenase, which is an enzyme that is involved in the production of energy. This inhibition leads to the disruption of the fungal cell membrane and the subsequent death of the fungus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide depend on the specific biological system that is being studied. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of tumors. In fungi, it has been shown to disrupt the cell membrane and inhibit the growth of fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide in lab experiments include its specificity and potency. This compound has been shown to exhibit strong inhibitory effects on specific enzymes, making it a useful tool for studying the biological processes that are involved in various systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. In medicine, further research is needed to determine the safety and efficacy of this compound as a potential anti-cancer drug. In agriculture, further research is needed to determine the optimal application methods and dosages for using this compound as a fungicide. In environmental science, further research is needed to determine the potential of this compound to degrade pollutants in various environmental systems. Additionally, further research is needed to determine the potential of this compound for use in other fields, such as materials science and energy production.
Métodos De Síntesis
The synthesis of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves a multi-step process that includes the reaction of 5-isopropyl-2-amino-phenol with 2-chloro-5-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent reaction with 2-methoxy-5-(chlorosulfonyl)benzoic acid. The final step involves the reaction of the resulting compound with nicotinamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been the subject of several scientific research studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to protect crops from fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Propiedades
Fórmula molecular |
C23H20ClN3O3 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
2-chloro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-13(2)14-6-9-20-18(11-14)27-23(30-20)15-7-8-19(29-3)17(12-15)26-22(28)16-5-4-10-25-21(16)24/h4-13H,1-3H3,(H,26,28) |
Clave InChI |
CMCKHDUXYQYTGL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)